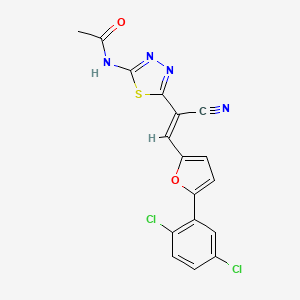

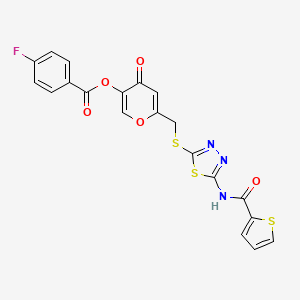

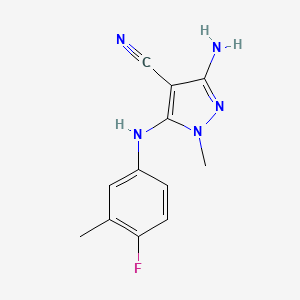

![molecular formula C20H26Cl3FN2O2 B2771938 1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 478785-05-6](/img/structure/B2771938.png)

1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching . The compound “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” is likely to have similar properties and potential applications.

Synthesis Analysis

The synthesis of piperazine derivatives involves the design and creation of novel compounds for testing their in vivo anti-allergic activities . The target compounds are designed and synthesized by replacing part C of levocetirizine (a leading compound in the treatment of allergies) with sulfonamides . Part A is unchanged, and Part B is kept either two or three carbons long .Wissenschaftliche Forschungsanwendungen

Dual Action Antidepressants

New classes of antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporter have been developed. Compounds with high nanomolar affinity for both 5-HT1A receptor and 5-HT transporter were synthesized, showing potential as potent antidepressant agents due to their dual mechanism of action (Javier Díez Martínez et al., 2001).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms. The synthesis involves novel compounds that include structures related to "1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride," demonstrating their potential in antimicrobial applications (H. Bektaş et al., 2010).

Synthesis and Structure Assignment

The novel compound "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" was synthesized, with its structure assigned by various spectroscopic methods, illustrating the compound's potential for further pharmacological exploration (M. Wujec & R. Typek, 2023).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Synthesis of compounds modeled after the potent antidepressant fluoxetine, coupled with functionalized piperazines, aimed at selective serotonin reuptake inhibition (SSRIs) with a potentially improved adverse reaction profile. These compounds exhibit binding at the serotonin reuptake transporter (SERT), indicating their potential as SSRIs (J. Dorsey et al., 2004).

Asymmetric Synthesis of Anxiolytic Drugs

Efficient asymmetric synthesis of anxiolytic drugs has been reported, providing a straightforward method for producing compounds with potential anxiolytic properties. This synthesis demonstrates the pharmaceutical application of compounds related to "this compound" (A. Narsaiah & B. Nagaiah, 2010).

Wirkmechanismus

Piperazine derivatives are often used in the treatment of allergies due to their higher affinity to H1 receptors than histamine . Histamine interacts with H1 receptors and causes allergies with exposure to excessive amounts of an allergen . Therefore, it’s likely that “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” acts in a similar manner.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN2O2.2ClH/c21-17-3-1-16(2-4-17)14-26-15-20(25)13-23-9-11-24(12-10-23)19-7-5-18(22)6-8-19;;/h1-8,20,25H,9-15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRYUDUBVKNMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl3FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

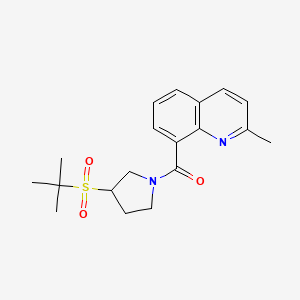

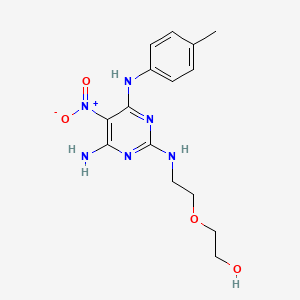

![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

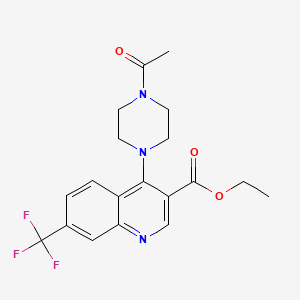

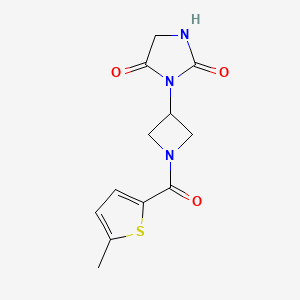

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

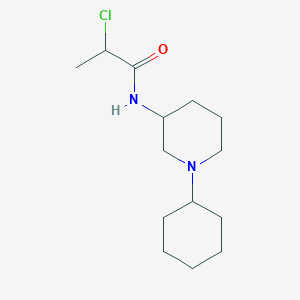

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)